molecular formula C13H20N2O B037068 1-Isopropyl-4-(4-hydroxyphenyl)piperazine CAS No. 67914-97-0

1-Isopropyl-4-(4-hydroxyphenyl)piperazine

Cat. No. B037068
CAS RN: 67914-97-0
M. Wt: 220.31 g/mol
InChI Key: BMBPGRMBBHKAEP-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(4-hydroxyphenyl)piperazine is a piperazine derivative. Piperazines are a class of organic compounds possessing versatile chemical structures and properties, making them of interest in various pharmaceutical and chemical applications.

Synthesis Analysis

  • Piperazines like 1-Isopropyl-4-(4-hydroxyphenyl)piperazine can be synthesized from corresponding phenols and piperazine derivatives. A study by Xu et al. (2012) involved synthesizing a related Schiff base, N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, via the reaction of 1,4-bis(3-aminopropyl)piperazine and 4-methoxy-benzaldehyde in methanol solution (Xu et al., 2012).

Molecular Structure Analysis

  • Molecular structure analysis is essential for understanding the chemical and biological properties of compounds. Lewis et al. (1999) synthesized oxygenated analogues of piperazine derivatives and studied their molecular structure for application as potential therapeutic agents (Lewis et al., 1999).

Chemical Reactions and Properties

  • Piperazines undergo various chemical reactions due to their versatile functional groups. For example, Prabawati (2016) synthesized 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)methyl]piperazin, demonstrating the potential for diverse chemical transformations (Prabawati, 2016).

Physical Properties Analysis

  • The physical properties of piperazine compounds, such as solubility, melting point, and crystalline structure, can be determined using various analytical techniques. Jiang Da-feng (2010) studied a process for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, providing insights into the physical characteristics of similar compounds (Jiang Da-feng, 2010).

Chemical Properties Analysis

  • Piperazines exhibit a range of chemical properties, including reactivity with different functional groups and biological activity. The study by Raajaraman et al. (2018) on 1-Acetyl-4-(4-hydroxyphenyl) piperazine demonstrated the compound's potential anti-fungal activity, highlighting its chemical properties (Raajaraman et al., 2018).

Scientific Research Applications

Opioid Receptor Antagonism

1-Substituted 4-(3-hydroxyphenyl)piperazines, a class closely related to 1-Isopropyl-4-(4-hydroxyphenyl)piperazine, have been identified as pure opioid receptor antagonists. Compounds in this series, including N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine, have demonstrated low nanomolar potencies at μ, δ, and κ receptors and pure antagonist properties in assays (Carroll et al., 2010).

Antidepressant and Antianxiety Activity

1-Substituted 4-methyl piperazine derivatives have been synthesized and evaluated for antidepressant and antianxiety activities. Notably, compounds in this series, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, displayed significant effects in behavioral tests on albino mice, suggesting potential therapeutic applications in mental health (Kumar et al., 2017).

Dopamine Transporter Ligands

Research has been conducted on hydroxylated derivatives of 1-Isopropyl-4-(4-hydroxyphenyl)piperazine as potential long-acting agents for treating cocaine abuse. These compounds have shown substantial enantioselectivity in interacting with dopamine and serotonin transporters, offering insights into the development of therapeutic agents for substance abuse disorders (Hsin et al., 2002).

Anti-Bone Cancer Activity

A heterocyclic compound based on 1-Isopropyl-4-(4-hydroxyphenyl)piperazine has demonstrated potential anti-bone cancer activity. The compound, synthesized using multistep processes, was evaluated against human bone cancer cell lines, showing promising results in vitro (Lv et al., 2019).

properties

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(16)6-4-12/h3-6,11,16H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBPGRMBBHKAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867400
Record name 4-[4-(Propan-2-yl)piperazin-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-4-(4-hydroxyphenyl)piperazine

CAS RN

67914-97-0
Record name 4-[4-(1-Methylethyl)-1-piperazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67914-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(4-Isopropyl-1-piperazinyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-[4-isopropyl-1-piperazinyl]phenol
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Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (3.78 g.) was added to a stirred solution of N-(4-hydroxyphenyl)piperazine (5.35 g.) and acetone (8.7 g.) in a mixture of methanol (100 ml) and water (20 ml.). The pH of the resulting solution was adjusted to pH 7.5 by the addition of a few drops of N hydrochloric acid and stirring was continued at room temperature (~20° C.) for a period of 19 hours. Upon completion of this step, further acetone (8.7 g.) and sodium cyanoborohydride (1.89 g.) were added to the mixture and the pH was again adjusted to a value of 7.5. After a further period of stirring at room temperature for eight hours, water (100 ml.) was added to the reaction mixture and the precipitated solid product was subsequently collected by means of suction filtration and thereafter vacuum dried over phosphorous pentoxide to constant weight. Recrystallization of the crude material so obtained from a mixture of ethanol and methanol then gave pure 1-isopropyl-4-(4-hydroxyphenyl)piperazine in the form of a crystalline solid (yield, 4.78 g.), m.p. 244°-246° C. The yield of pure product amounted to 72% of the theoretical value.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Three
Quantity
1.89 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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